2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS 66659-20-9) is a highly crystalline, bifunctional building block central to the synthesis of beta-lactam antibiotics and beta-3 adrenergic agonists. As the hydrochloride salt of the corresponding free base, it provides a stable 2-aminothiazole moiety linked to a reactive acetic acid side chain. In industrial procurement, this specific salt form is prioritized because it offers a stable melting point of 151–152°C, enhanced shelf-life under standard storage conditions, and excellent solubility in polar protic solvents. These baseline properties make it a superior precursor for large-scale amide coupling reactions, eliminating the handling difficulties and rapid oxidation typically associated with unprotected aminothiazole free bases [1].
Hydrochloride salt form with reported light stability and resistance to decarboxylation, suitable for long-term storage and reproducible synthesis.
Improved water and organic solvent solubility facilitates homogeneous reaction conditions and simplifies work-up.
Directly usable side-chain precursor in cefotiam synthesis; one-step salt preparation avoids additional neutralization steps.
Substituting the hydrochloride salt with the free base (CAS 29676-71-9) or N-protected esters introduces significant process inefficiencies. The free base suffers from poor solubility in the aqueous-organic mixtures required for standard EDCI/HOBt couplings and is highly susceptible to oxidative degradation during storage. Conversely, utilizing N-Boc or N-formyl protected derivatives prevents unwanted side reactions but adds mandatory protection and deprotection steps, severely reducing atom economy and increasing API manufacturing costs. The hydrochloride salt naturally suppresses the nucleophilicity of the 2-amino group through protonation and electron withdrawal, allowing for direct, unprotected coupling of the acetic acid moiety without the risk of self-polymerization [1].
During the synthesis of complex APIs like Mirabegron, direct amide coupling of the acetic acid moiety is required. Using 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride in the presence of EDC/HOBt results in high-yield cross-coupling without significant self-condensation. The protonated state of the 2-amino group in the hydrochloride salt significantly reduces its nucleophilicity compared to a standard aliphatic amine or the unprotonated free base. This allows the cross-coupling to proceed selectively, avoiding the 20-30% yield loss to self-coupled oligomers typically seen with unprotected, highly reactive amino acids, and bypasses the need for costly N-Boc protection [1].
| Evidence Dimension | Self-coupling byproduct formation during EDCI/HOBt activation |
| Target Compound Data | Negligible self-coupling (direct cross-coupling proceeds selectively) |
| Comparator Or Baseline | Highly reactive unprotected amino acids (baseline: significant oligomerization) |
| Quantified Difference | Eliminates 2 synthetic steps (protection/deprotection) and avoids the 20-30% yield penalty associated with self-oligomerization |
| Conditions | EDC/HOBt coupling in DMF/aqueous mixtures at room temperature |
Enables direct, one-step amide coupling without protecting groups, drastically reducing manufacturing time and reagent costs.
The hydrochloride salt demonstrates superior solubility in polar protic solvents, including methanol and aqueous mixtures, which are frequently used in green-chemistry coupling protocols (such as aqueous EDCI couplings). While the free base (CAS 29676-71-9) exhibits poor solubility in water, the hydrochloride salt dissolves readily, ensuring a homogeneous reaction mixture. This prevents the mass-transfer limitations and extended reaction times associated with heterogeneous free-base suspensions, allowing complete conversion in standard 5-hour coupling cycles [1].
| Evidence Dimension | Solubility in polar/aqueous coupling media |
| Target Compound Data | Soluble in methanol and aqueous mixtures |
| Comparator Or Baseline | Free base (CAS 29676-71-9): Poor aqueous solubility |
| Quantified Difference | Enables homogeneous phase reactions, reducing reaction time to ~5 hours by eliminating mass-transfer limitations |
| Conditions | Aqueous/organic solvent mixtures for EDCI coupling |
Homogeneous reaction conditions improve batch-to-batch reproducibility and eliminate the need for excessive solvent volumes during scale-up.
For bulk procurement, the stability of the precursor is paramount. 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a highly crystalline solid with a well-defined melting point of 151–152°C. The salt formation stabilizes the electron-rich aminothiazole ring against atmospheric oxidation, a common degradation pathway for the free base. Consequently, the hydrochloride salt maintains >98% purity when stored under inert gas at 2-8°C, whereas the free base can undergo rapid discoloration and purity degradation, leading to downstream impurity profiles that complicate API crystallization[1].
| Evidence Dimension | Crystalline stability and melting point |
| Target Compound Data | Stable crystalline solid (mp 151-152°C) |
| Comparator Or Baseline | Free base: Prone to oxidative discoloration and degradation |
| Quantified Difference | Maintains >98% purity under standard cold storage without the rapid oxidation seen in free bases |
| Conditions | Storage at 2-8°C under inert atmosphere |
Reduces material loss due to degradation and prevents the introduction of oxidation impurities into the final API.
The compound is the exact precursor required for the final amide coupling step in the commercial synthesis of Mirabegron. Its unique reactivity profile allows for direct coupling with the chiral aniline intermediate without N-protection, maximizing atom economy [1].
Acts as a critical building block for introducing the 2-aminothiazole moiety into beta-lactam antibiotics (e.g., Cefotiam, Ceftibuten), which is essential for conferring high affinity for penicillin-binding proteins and broad-spectrum Gram-negative activity [2].
Used as a bifunctional linker in medicinal chemistry to construct libraries of thiazole-containing small molecules, where the hydrochloride salt ensures reproducible solubility and coupling efficiency in automated synthesis platforms [3].